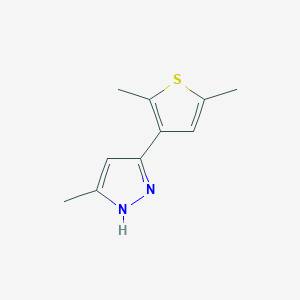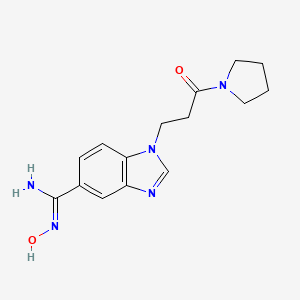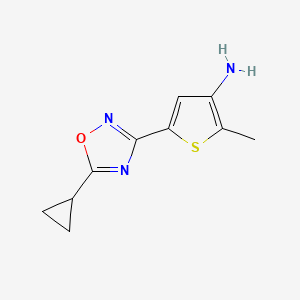![molecular formula C11H17N3O3S B7876291 4-ethyl-3-[(ethylsulfonyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B7876291.png)
4-ethyl-3-[(ethylsulfonyl)amino]-N'-hydroxybenzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-3-[(ethylsulfonyl)amino]-N’-hydroxybenzenecarboximidamide is an organic compound with a complex structure that includes both sulfonamide and hydroxylamine functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3-[(ethylsulfonyl)amino]-N’-hydroxybenzenecarboximidamide typically involves multi-step organic reactions. One common approach is to start with the nitration of ethylbenzene to form 4-nitroethylbenzene. This intermediate is then subjected to reduction to yield 4-ethylbenzenamine. The next step involves the sulfonylation of 4-ethylbenzenamine with ethylsulfonyl chloride to produce 4-ethyl-3-[(ethylsulfonyl)amino]benzenamine. Finally, the hydroxylamine group is introduced through a reaction with hydroxylamine hydrochloride under basic conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-ethyl-3-[(ethylsulfonyl)amino]-N’-hydroxybenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxylamine group can yield nitroso or nitro derivatives, while reduction of a nitro group can produce amines.
科学研究应用
4-ethyl-3-[(ethylsulfonyl)amino]-N’-hydroxybenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 4-ethyl-3-[(ethylsulfonyl)amino]-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. The hydroxylamine group can participate in redox reactions, potentially affecting cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
- 4-ethyl-3-[(methylsulfonyl)amino]-N’-hydroxybenzenecarboximidamide
- 4-ethyl-3-[(propylsulfonyl)amino]-N’-hydroxybenzenecarboximidamide
- 4-ethyl-3-[(butylsulfonyl)amino]-N’-hydroxybenzenecarboximidamide
Uniqueness
4-ethyl-3-[(ethylsulfonyl)amino]-N’-hydroxybenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The ethylsulfonyl group provides a balance between hydrophobicity and hydrophilicity, enhancing its solubility and interaction with biological targets.
属性
IUPAC Name |
4-ethyl-3-(ethylsulfonylamino)-N'-hydroxybenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c1-3-8-5-6-9(11(12)13-15)7-10(8)14-18(16,17)4-2/h5-7,14-15H,3-4H2,1-2H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXVLHNIYYOZJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=NO)N)NS(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=C(C=C1)/C(=N/O)/N)NS(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(1-isopropyl-1H-imidazo[4,5-b]pyrazin-6-yl)-4-piperidinecarboxylic acid](/img/structure/B7876211.png)
![3-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]methoxy}aniline](/img/structure/B7876219.png)
![4-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]methoxy}aniline](/img/structure/B7876220.png)

![1-{3-[(Cyclobutylcarbonyl)amino]phenyl}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B7876239.png)
![2-[3-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B7876240.png)


![10-ethyl-7-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B7876266.png)
![11-Ethyl-10-oxo-10,11-dihydropyrido[3,2-b][1,4]benzoxazepine-3-carbonitrile](/img/structure/B7876273.png)
![4-ethyl-N'-hydroxy-3-[(methylsulfonyl)amino]benzenecarboximidamide](/img/structure/B7876284.png)

![4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}morpholine](/img/structure/B7876298.png)

